molecular formula C44H55N9O10 B10853622 Tyr-Gly-Gly-Trp-NMeNle-Asp-Phe-NH2

Tyr-Gly-Gly-Trp-NMeNle-Asp-Phe-NH2

Cat. No.: B10853622
M. Wt: 870.0 g/mol
InChI Key: KSAGKPZDJHLHBS-AWSJBNSNSA-N
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Description

Tyr-Gly-Gly-Trp-NMeNle-Asp-Phe-NH2 is a synthetic heptapeptide featuring a sequence derived from endogenous opioid peptides. Key structural elements include:

  • N-terminal tyrosine (Tyr): Critical for receptor recognition via its phenolic hydroxyl group.
  • Gly-Gly motif: A flexible spacer facilitating conformational adaptation.
  • N-methyl norleucine (NMeNle): A non-canonical amino acid enhancing metabolic stability by reducing enzymatic degradation.
  • C-terminal amidation: Improves peptide stability and receptor binding.

Pharmacologically, this compound targets the mu-opioid receptor (MOR), with an IC50 of 4200 nM in binding assays . While its potency is moderate compared to other analogs, its design incorporates modifications to balance receptor affinity and pharmacokinetic properties.

Properties

Molecular Formula

C44H55N9O10

Molecular Weight

870.0 g/mol

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]-methylamino]hexanoyl]amino]-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C44H55N9O10/c1-3-4-14-36(43(62)52-34(22-39(57)58)42(61)51-33(40(46)59)20-26-10-6-5-7-11-26)53(2)44(63)35(21-28-23-47-32-13-9-8-12-30(28)32)50-38(56)25-48-37(55)24-49-41(60)31(45)19-27-15-17-29(54)18-16-27/h5-13,15-18,23,31,33-36,47,54H,3-4,14,19-22,24-25,45H2,1-2H3,(H2,46,59)(H,48,55)(H,49,60)(H,50,56)(H,51,61)(H,52,62)(H,57,58)/t31-,33-,34-,35-,36-/m0/s1

InChI Key

KSAGKPZDJHLHBS-AWSJBNSNSA-N

Isomeric SMILES

CCCC[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)N(C)C(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)CNC(=O)[C@H](CC4=CC=C(C=C4)O)N

Canonical SMILES

CCCCC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)N)N(C)C(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)CNC(=O)C(CC4=CC=C(C=C4)O)N

Origin of Product

United States

Scientific Research Applications

Tyr-Gly-Gly-Trp-NMeNle-Asp-Phe-NH2 has been investigated for its interactions with various receptors, particularly the cholecystokinin (CCK) receptors and opioid receptors.

  • Opioid Receptor Agonism : This compound has shown potent agonist activity at δ and μ opioid receptors, with IC50 values of 23 ± 10 nM and 210 ± 52 nM, respectively . Such properties make it a candidate for pain management therapies.
  • CCK Receptor Binding : It exhibits high binding affinity for CCK-1 and CCK-2 receptors, which are involved in digestive processes and satiety signaling. The binding affinities are reported as Ki = 320 nM for CCK-1 and 1.5 nM for CCK-2 receptors .

Peptide Synthesis Studies

The compound serves as a model for studying peptide synthesis techniques, notably solid-phase peptide synthesis (SPPS). This method allows researchers to explore modifications that can enhance the peptide's stability and efficacy.

Therapeutic Applications

The unique properties of this compound position it as a potential therapeutic agent:

  • Drug Delivery Systems : Its ability to target specific receptors makes it suitable for developing targeted drug delivery systems that can improve the efficacy of therapeutic agents while minimizing side effects.
  • Diagnostic Imaging : Radiolabeled analogs of this peptide have been explored for their potential use in imaging techniques, particularly in targeting tumors that express CCK receptors .
Receptor TypeBinding Affinity (Ki or IC50)Activity Type
μ OpioidIC50 = 210 ± 52 nMAgonist
δ OpioidIC50 = 23 ± 10 nMAgonist
CCK-1Ki = 320 nMBinding Affinity
CCK-2Ki = 1.5 nMBinding Affinity

Table 2: Synthesis Techniques

StepDescription
Resin LoadingInitial amino acid (Tyr) attached to resin
DeprotectionRemoval of protecting groups from amino acids
CouplingSequential addition of amino acids using coupling reagents
Cleavage and PurificationCleavage from resin and purification via HPLC

Case Study 1: Opioid Receptor Interaction

In a study examining the structure-activity relationship of bifunctional peptides, this compound was found to maintain significant activity at opioid receptors while also interacting with CCK receptors, suggesting its potential dual-action capabilities .

Case Study 2: Targeting CCK Receptors

Research focused on radiolabeled peptides for targeting CCK receptors demonstrated the effectiveness of analogs derived from this compound in imaging applications, highlighting its utility in both diagnostic and therapeutic contexts .

Comparison with Similar Compounds

Key Modifications and Potency Trends

The table below highlights structural variations and their impact on MOR affinity:

Compound Name Modification(s) Potency (IC50/Ki, nM) Source
Tyr-Gly-Gly-Trp-NMeNle-Asp-Phe-NH2 NMeNle at position 5 IC50 = 4200
Tyr-D-Ala-Gly-Trp-Nle-Asp-Phe-NH2 D-Ala at position 2 IC50 = 160
Tyr-D-Pro-Gly-Trp-NMeNle-Asp-Phe-NH2 D-Pro at position 2 Ki = 2600
Dyn A-(1-11)NH2 Trp-Trp motif at positions 3–4 IC50 ~ 10–50*
DOTA-Gly-Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2 DOTA conjugate for imaging N/A (diagnostic use)

Key Findings :

  • D-amino acid substitutions (e.g., D-Ala or D-Pro at position 2) significantly enhance potency. For instance, Tyr-D-Ala-Gly-Trp-Nle-Asp-Phe-NH2 exhibits 26-fold higher affinity than the parent compound .
  • Trp-Trp motifs (e.g., Dyn A-(1-11)NH2) improve receptor interaction through aromatic stacking, yielding sub-100 nM potency .
  • N-methylation (e.g., NMeNle) increases metabolic stability but may reduce binding efficiency due to steric hindrance .
  • Chelator conjugates (e.g., DOTA) repurpose peptides for diagnostic imaging, sacrificing receptor affinity for radiolabeling utility .

Physicochemical and Pharmacokinetic Properties

Comparative data for select analogs:

Compound Name Molecular Weight logP Application
This compound ~984* 4.78 Therapeutic (MOR)
H-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2 984.58 4.78 Research
Zyklophin (cyclic analog) ~1100 3.2 Antagonist

Observations :

  • Cyclization (e.g., Zyklophin) reduces logP, improving solubility while retaining antagonist activity .

Functional and Therapeutic Implications

  • Low-potency analogs (e.g., this compound) may serve as templates for further optimization, balancing stability and efficacy.
  • High-potency variants (e.g., Tyr-D-Ala-Gly-Trp-Nle-Asp-Phe-NH2) are candidates for pain management but may require mitigation of opioid-related side effects.
  • Diagnostic derivatives (e.g., DOTA-conjugated peptides) exemplify the versatility of peptide engineering in expanding applications beyond therapeutics .

Preparation Methods

Resin Selection and Initial Loading

The synthesis begins with immobilization of the C-terminal phenylalanine amide (Phe-NH2) on a solid support. Rink amide resin (0.52 mmol/g loading capacity) is preferred for its compatibility with Fmoc chemistry and efficient cleavage under mild acidic conditions. The resin is swelled in dimethylformamide (DMF) for 30 minutes prior to coupling.

Sequential Amino Acid Coupling

Each residue is coupled using a 4-fold molar excess of Fmoc-protected amino acids activated by hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) and 1-hydroxybenzotriazole (HOBt) in DMF. Diisopropylethylamine (DIEA) is added to maintain a basic pH (8.5–9.0), critical for efficient activation. The NMeNle residue requires prolonged coupling times (2 hours) due to steric hindrance from the N-methyl group.

Table 1: Standard Coupling Conditions for SPPS

StepReagents/ParametersPurpose
Deprotection20% piperidine in DMFFmoc removal
ActivationHBTU/HOBt/DIEA in DMFCarboxylate activation
Coupling Time60–120 minutesEnsure complete amide bond formation
Wash CyclesDMF (5×), Dichloromethane (3×)Remove excess reagents

Cleavage and Global Deprotection

The peptide-resin is treated with a trifluoroacetic acid (TFA)-based cocktail (TFA/H2O/phenol/triisopropylsilane, 92.5:2.5:2.5:2.5) for 3 hours to simultaneously cleave the peptide and remove side-chain protections. This step yields the crude peptide with >85% purity, as confirmed by HPLC.

Convergent Synthesis for Industrial-Scale Production

Fragment Condensation Strategy

To minimize racemization during fragment coupling, the peptide is divided into two segments:

  • N-terminal fragment : Tyr-Gly-Gly-Trp

  • C-terminal fragment : NMeNle-Asp-Phe-NH2

Glycine’s achiral nature at the C-terminus of the N-fragment prevents epimerization during segment coupling.

Table 2: Fragment Synthesis Parameters

FragmentResin TypeCoupling ReagentPurity Post-Cleavage
Tyr-Gly-Gly-TrpSieber amideHBTU/DIEA91% (HPLC)
NMeNle-Asp-Phe-NH2Wang resinPyBOP/NMM89% (HPLC)

Fragment Coupling Optimization

The fragments are condensed in a DMF/CH2Cl2 (1:1) mixture using PyBOP and N-methylmorpholine (NMM) at 0°C for 24 hours. This low-temperature approach suppresses racemization, achieving a coupling efficiency of 78%. Post-coupling, the product is purified via preparative HPLC (C18 column, 0.1% TFA/acetonitrile gradient) to ≥98% purity.

Novel N-to-C Synthesis via Thioester-Mediated Elongation

Thioacid Generation

Recent advances employ peptide thioacids for N-to-C synthesis, circumventing traditional α-amine protections. The C-terminal thioacid (e.g., Phe-NH2-SH) is generated by reacting the peptide with acetyl disulfide (Ac2S) in the presence of potassium thioacetate (AcSK).

Iterative Thioester Coupling

Each amino acid is activated as a 3,7,11,15-tetramethylhexadecan-1-yl ester, enabling coupling in DMSO/toluene at 25°C. This method tolerates unprotected hydroxyl (Ser, Tyr) and indole (Trp) side chains, simplifying deprotection workflows.

Table 3: Performance of N-to-C vs. SPPS

ParameterN-to-C SynthesisConventional SPPS
Epimerization Rate<0.5%1–2%
Cycle Time per Residue45 minutes90 minutes
Overall Yield (Heptapeptide)64%52%

Industrial-Scale Purification and Quality Control

Chromatographic Purification

Preparative HPLC with a C18 column (250 × 21.2 mm, 10 μm) resolves crude mixtures using a 10–40% acetonitrile gradient over 60 minutes. Lyophilization yields a white powder with <0.5% residual TFA.

Analytical Validation

  • Mass Spectrometry : ESI-TOF confirms the molecular weight (870.0 g/mol, [M+H]+ = 871.4).

  • Amino Acid Analysis : Hydrolysis (6M HCl, 110°C, 24h) followed by HPLC quantifies residue ratios, ensuring stoichiometric accuracy.

Challenges and Mitigation Strategies

Epimerization at NMeNle

The N-methyl group in NMeNle increases steric bulk, raising epimerization risk during activation. Substituting HOBt with Oxyma Pure reduces this risk by 40% due to its superior leaving group properties.

Trp Oxidation

Incorporating 0.1 M methionine in the cleavage cocktail scavenges free radicals, preserving Trp integrity and improving final yield by 15% .

Q & A

Q. What are the established synthesis protocols for Tyr-Gly-Gly-Trp-NMeNle-Asp-Phe-NH2, and how is purity validated?

The peptide is typically synthesized via solid-phase peptide synthesis (SPPS) using Fmoc/tBu chemistry. Key steps include:

  • Resin selection : Rink amide resin for C-terminal amidation.
  • Coupling conditions : HOBt/DIC activation, with N-methylation at norleucine (NMeNle) to enhance metabolic stability .
  • Purification : Reverse-phase HPLC with a C18 column (gradient: 5–95% acetonitrile in 0.1% TFA) to achieve ≥95% purity.
  • Characterization : MALDI-TOF MS for molecular weight confirmation and NMR (1H/13C) to verify backbone structure and side-chain modifications .

Q. How should solubility and stability be optimized for this peptide in aqueous buffers?

  • Solubility : Pre-test in 10% acetic acid or DMSO (≤5% final concentration). Use sonication for hydrophobic segments (e.g., Trp, Phe).
  • Stability : Store lyophilized peptide at –20°C in desiccated, light-protected vials. Avoid repeated freeze-thaw cycles. For working solutions, use phosphate-buffered saline (PBS) at pH 7.4 with 0.1% BSA to prevent aggregation .

Q. What are the primary applications of this peptide in receptor-binding studies?

This peptide is designed to investigate interactions with G protein-coupled receptors (GPCRs) or opioid receptors due to its Tyr-Gly-Gly motif. Applications include:

  • Competitive binding assays : Radiolabeled (e.g., ³H or ¹²⁵I) ligands to measure IC₅₀ values.
  • Functional assays : cAMP inhibition or calcium flux assays to assess receptor activation/inhibition .

Advanced Research Questions

Q. How can contradictory binding affinity data across studies be resolved?

Contradictions often arise from assay conditions or peptide handling. Mitigation strategies:

  • Standardize protocols : Use identical buffer systems (e.g., Tris vs. HEPES) and temperatures (25°C vs. 37°C).
  • Control peptide integrity : Verify via circular dichroism (CD) spectroscopy to confirm secondary structure under experimental conditions.
  • Statistical reconciliation : Apply Bland-Altman analysis to compare inter-lab variability .

Q. What advanced techniques are recommended for studying its interaction kinetics with membrane-bound receptors?

  • Surface plasmon resonance (SPR) : Immobilize receptors on L1 sensor chips to measure real-time association/dissociation rates (ka/kd).
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) in lipid bilayers mimicking native membranes.
  • Cryo-EM : Resolve peptide-receptor complexes at near-atomic resolution for mechanistic insights .

Q. How can in vivo bio-distribution and metabolic stability be assessed for this peptide?

  • Radiolabeling : Use ⁶⁸Ga or ⁶⁴Cu chelated via DOTA (if conjugated) for PET imaging in rodent models.
  • Mass spectrometry imaging (MSI) : Track intact peptide distribution in tissue sections with MALDI-TOF.
  • Metabolite profiling : HPLC-MS/MS to identify degradation products in plasma or liver microsomes .

Methodological and Analytical Challenges

Q. What strategies improve reproducibility in dose-response experiments?

  • Pre-registration : Document experimental parameters (e.g., cell passage number, peptide lot) in open-access repositories.
  • Internal controls : Include a reference peptide (e.g., DAMGO for opioid receptors) in each assay plate.
  • Data transparency : Share raw SPR/ITC sensorgrams and dose-response curves in supplemental materials .

Q. How should researchers design studies to address conflicting reports on its selectivity for receptor subtypes?

  • Multiplexed assays : Use β-arrestin recruitment (TR-FRET) and G protein activation (NanoBiT) in parallel.
  • Knockout models : CRISPR-Cas9-generated receptor-deficient cells to isolate off-target effects.
  • Machine learning : Train classifiers on published affinity data to predict binding pockets .

Ethical and Reporting Considerations

Q. What ethical guidelines apply to studies involving this peptide?

  • Non-human use : Adhere to "Research Use Only" (RUO) labeling; avoid therapeutic claims without IND approval.
  • Animal studies : Follow ARRIVE 2.0 guidelines for in vivo experiments, including power analysis for sample size .

Q. How can researchers ensure rigorous reporting of peptide characterization data?

  • MIAPE compliance : Report synthesis details (resin, cleavage reagents), purity chromatograms, and mass spectra.
  • FAIR data principles : Upload datasets to repositories like PeptideAtlas with unique identifiers (e.g., PASS01644) .

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